molecular formula C15H14O2S B6402172 2-Methyl-3-(4-methylthiophenyl)benzoic acid, 95% CAS No. 1261927-04-1

2-Methyl-3-(4-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402172
CAS RN: 1261927-04-1
M. Wt: 258.3 g/mol
InChI Key: QLGSAMUARHFWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(4-methylthiophenyl)benzoic acid, or MMTA, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 130-132 °C and a molecular weight of 222.3 g/mol. MMTA is a versatile compound that can be used as a building block in the synthesis of various compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals.

Scientific Research Applications

MMTA is widely used as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals. It has also been used in a variety of scientific research applications, including the synthesis of benzothiazoles and other heterocyclic compounds, the synthesis of dyes and pigments, and the synthesis of polymers. MMTA has also been used in the synthesis of novel inhibitors of matrix metalloproteinases and in the synthesis of novel antifungal agents.

Mechanism of Action

MMTA is a versatile compound that acts as a reactant in a variety of organic reactions. In the Friedel-Crafts acylation reaction, MMTA is formed by the reaction of 4-methylthiophenol with acetic anhydride, in the presence of anhydrous aluminum chloride as a catalyst. The reaction occurs via a nucleophilic attack of the acetic anhydride on the 4-methylthiophenol, resulting in the formation of an acylium ion intermediate. The intermediate then undergoes a proton transfer to form the desired MMTA product.
Biochemical and Physiological Effects
MMTA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been found to have antifungal activity, and has been shown to inhibit the growth of a variety of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.

Advantages and Limitations for Lab Experiments

The use of MMTA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also easy to handle and store, and can be used in a variety of organic reactions. However, there are some potential limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose at room temperature. It is also highly flammable and should be handled with caution.

Future Directions

The use of MMTA in scientific research is expected to continue to grow in the future. It has recently been used in the synthesis of novel inhibitors of matrix metalloproteinases and in the synthesis of novel antifungal agents. It could also be used in the synthesis of novel drugs and in the development of new materials. Additionally, MMTA could be used in the synthesis of polymers, dyes, and pigments, and in the synthesis of other heterocyclic compounds. Finally, MMTA could be used in the synthesis of new catalysts for organic reactions.

Synthesis Methods

MMTA can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation of 4-methylthiophenol with acetic anhydride. This reaction is performed in the presence of anhydrous aluminum chloride as a catalyst. The reaction yields 2-methyl-3-(4-methylthiophenyl)benzoic acid in a yield of up to 95%. Other methods for the synthesis of MMTA include the reaction of 4-methylthiophenol with ethyl chloroformate, followed by hydrolysis of the resulting ester, and the reaction of 4-methylthiophenol with ethyl bromoacetate, followed by hydrolysis of the resulting ester.

properties

IUPAC Name

2-methyl-3-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-13(4-3-5-14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGSAMUARHFWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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